molecular formula C17H18N4O2 B2737173 N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 135000-21-4

N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Numéro de catalogue: B2737173
Numéro CAS: 135000-21-4
Poids moléculaire: 310.357
Clé InChI: XIPORNAGQOVIKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine, with the CAS number 135000-21-4, is a compound belonging to the pyridopyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2, with a molecular weight of 310.36 g/mol. The compound features a pyridopyrimidine core substituted with a dimethoxyphenyl ethyl group.

PropertyValue
Molecular FormulaC17H18N4O2
Molecular Weight310.36 g/mol
CAS Number135000-21-4

Pyridopyrimidine derivatives have been shown to exhibit various mechanisms of action, primarily through the inhibition of key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) Inhibition : Like many pyridopyrimidine derivatives, this compound may inhibit DHFR, an enzyme critical for DNA synthesis and repair. By blocking DHFR activity, these compounds can effectively reduce the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby inhibiting cancer cell proliferation .
  • Kinase Inhibition : The compound may also target various kinases involved in signaling pathways that regulate cell growth and survival. For instance, it has been noted that similar compounds can inhibit tyrosine kinases such as Abl and MAP kinases .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyridopyrimidine derivatives. For instance:

  • In vitro Studies : Research has indicated that compounds within this class exhibit potent cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values in the low micromolar range against breast cancer and leukemia cell lines .
  • In vivo Efficacy : Animal models treated with pyridopyrimidine derivatives have shown significant tumor regression compared to control groups. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Some studies have also explored the anti-inflammatory properties of related compounds. Pyridopyrimidine derivatives have demonstrated the ability to inhibit COX enzymes involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Case Study 1: DHFR Inhibition
    • A study evaluating various pyridopyrimidine derivatives found that those with modifications similar to this compound exhibited significant inhibition of DHFR activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions enhanced binding affinity .
  • Case Study 2: Cancer Cell Line Testing
    • In a series of tests on breast cancer cell lines (MCF-7), this compound showed an IC50 value of approximately 0.5 μM. This level of potency indicates its potential as a viable therapeutic agent in oncology .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine exhibits significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives of pyrido[2,3-d]pyrimidines have been reported to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Similar compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents .

Neuroprotective Effects

The compound's ability to inhibit enzymes such as acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease . Compounds with similar structures have shown promise in enhancing cognitive function by modulating neurotransmitter levels.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Activity Assessment

In another study, derivatives of this compound were tested for their antimicrobial properties against clinical strains of bacteria. The findings revealed significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This positions the compound as a candidate for further development in antimicrobial therapy.

Propriétés

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-22-14-6-5-12(10-15(14)23-2)7-9-19-17-13-4-3-8-18-16(13)20-11-21-17/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPORNAGQOVIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.